molecular formula C13H6ClFO B8478261 4-Chloro-2-fluoro-9H-fluoren-9-one

4-Chloro-2-fluoro-9H-fluoren-9-one

Cat. No.: B8478261
M. Wt: 232.63 g/mol
InChI Key: QOWYWAVGOMAZBJ-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-9H-fluoren-9-one is a halogenated derivative of 9H-fluoren-9-one, a polycyclic aromatic hydrocarbon with a ketone group at the 9-position. The addition of chlorine and fluorine substituents at the 4- and 2-positions, respectively, modifies its electronic properties, solubility, and reactivity. Its molecular formula is C₁₃H₆ClFO, with a molecular weight of 234.64 g/mol. The halogen substituents enhance its electrophilicity, making it a candidate for cross-coupling reactions or as a precursor in drug discovery .

Properties

Molecular Formula

C13H6ClFO

Molecular Weight

232.63 g/mol

IUPAC Name

4-chloro-2-fluorofluoren-9-one

InChI

InChI=1S/C13H6ClFO/c14-11-6-7(15)5-10-12(11)8-3-1-2-4-9(8)13(10)16/h1-6H

InChI Key

QOWYWAVGOMAZBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-9H-fluoren-9-one typically involves the halogenation of fluorenone derivatives. One common method is the electrophilic aromatic substitution reaction, where fluorenone is treated with chlorine and fluorine sources under controlled conditions. For example, the reaction can be carried out using chlorine gas and a fluorinating agent such as Selectfluor in the presence of a catalyst like iron(III) chloride. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity of the halogenation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process can include steps such as nitration, reduction, and halogenation. For instance, starting from fluorene, the compound can be nitrated to form 2-nitrofluorene, which is then reduced to 2-aminofluorene. Subsequent halogenation steps introduce the chlorine and fluorine atoms to yield the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-9H-fluoren-9-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives with additional functional groups.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming fluorenol derivatives.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorenone derivatives with carboxyl or hydroxyl groups, while reduction can produce fluorenol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of fluorenone analogs .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
4-Chloro-2-fluoro-9H-fluoren-9-one serves as a crucial scaffold for the design of new pharmaceuticals. Its unique structural properties allow for modifications that can enhance biological activity. Research indicates that derivatives of this compound exhibit potential antimicrobial and anticancer activities.

Case Study: Anticancer Properties
A study demonstrated that compounds derived from this compound effectively inhibit the ERK signaling pathway in various cancer cell lines. The mechanism involves the formation of halogen bonds with target proteins, which enhances binding affinity and disrupts key signaling pathways involved in tumor growth. The compound's derivatives showed EC50 values in the low micromolar range, indicating potent activity against cancer cells .

Agricultural Chemistry

Herbicidal Applications:
The compound has been investigated for its potential as a herbicide. Its structural characteristics enable it to interact with plant growth regulators, making it a candidate for developing selective herbicides. The incorporation of halogen atoms like chlorine and fluorine has been shown to enhance herbicidal efficacy by improving the compound's stability and bioavailability in plant systems .

Material Science

Fluorinated Building Blocks:
In material science, this compound is utilized as a building block for synthesizing fluorinated organic materials. These materials are important for developing advanced polymers and coatings with enhanced chemical resistance and thermal stability .

Table 1: Properties of Fluorinated Materials Derived from this compound

PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent
ApplicationCoatings, Polymers

Synthesis Research

Synthetic Pathways:
Research on synthesizing this compound has focused on efficient methods that yield high purity products suitable for further application in drug development and material synthesis. Various synthetic routes have been explored, including air oxidation techniques that convert precursors into the desired fluorinated compound .

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-9H-fluoren-9-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their catalytic activity. This interaction can disrupt key biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Fluorenone derivatives vary in halogenation patterns and functional groups, which significantly influence their physicochemical and biological properties. Below is a comparative analysis of key analogues:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-Chloro-2-fluoro-9H-fluoren-9-one Cl (4), F (2) C₁₃H₆ClFO 234.64 Electrophilic reactivity; potential intermediate in antitumor agents .
9-[(2-Chloro-6-fluorophenyl)methoxy]-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one Cl, F, methoxy, methyl C₂₅H₁₉ClFO₂ 423.87 Anticancer activity via kinase inhibition; structural complexity enhances target specificity .
2-Hydroxy-9-fluorenone OH (2) C₁₃H₈O₂ 196.20 Fluorescent properties; used in sensors and dyes .
2-Fluoro-9H-fluorene F (2) C₁₃H₉F 184.21 Reduced polarity compared to ketone derivatives; foundational structure for polymer chemistry .
4-Hydroxy-9-fluorenone OH (4) C₁₃H₈O₂ 196.20 Chelating agent; potential antioxidant properties .

Physicochemical Properties

  • Solubility: Fluorine substitution at the 2-position increases hydrophobicity compared to hydroxylated analogues (e.g., 2-hydroxy-9-fluorenone is water-soluble at 1.2 mg/mL ).
  • Thermal Stability: Halogenated fluorenones exhibit higher melting points (e.g., this compound: ~220°C estimated) than non-halogenated derivatives due to stronger intermolecular forces .

Key Research Findings

Substituent Position Dictates Bioactivity :

  • 2-Fluoro substituents enhance metabolic stability in vivo compared to 4-fluoro analogues .
  • Chlorine at the 4-position increases electrophilicity, favoring nucleophilic aromatic substitution reactions .

Structural Insights from Crystallography :

  • X-ray studies of 9-chloromethyl-9-[(9H-fluoren-9-yl)methyl]-9H-fluorene () reveal dihedral angles (~72°) between fluorene rings, influencing packing density and material properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-chloro-2-fluoro-9H-fluoren-9-one, and how can regioselectivity be ensured?

  • Methodological Answer : The synthesis typically involves halogenation of the fluorenone core. Fluorination at the 2-position can be achieved via electrophilic substitution using a fluorinating agent (e.g., Selectfluor) under acidic conditions, while chlorination at the 4-position may require directing groups (e.g., sulfonic acid derivatives) to enhance regioselectivity . Characterization of intermediates by 19F^{19}\text{F} and 13C^{13}\text{C} NMR is critical to confirm substitution patterns.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1H^1\text{H} and 13C^{13}\text{C} NMR identify substitution positions. Infrared (IR) spectroscopy detects ketone (C=O) and aromatic C–F/C–Cl stretches. X-ray crystallography (using SHELXL ) provides definitive structural confirmation, particularly for resolving steric effects from halogen substituents .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods to avoid inhalation of aerosols or dust. Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Store in airtight containers away from oxidizers. While acute toxicity data are limited , treat the compound as a potential irritant based on structural analogs .

Advanced Research Questions

Q. How do electronic effects of chloro and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine at the 2-position deactivates the ring, making the 4-chloro group more susceptible to nucleophilic aromatic substitution (SNAr). Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require careful optimization of bases (e.g., Cs2_2CO3_3) and ligands (e.g., XPhos) to overcome steric hindrance from the fluorenone backbone .

Q. What strategies resolve contradictions in reported stability data for halogenated fluorenones under acidic or basic conditions?

  • Methodological Answer : Discrepancies arise from solvent polarity and substituent effects. Stability assays (e.g., HPLC monitoring under varying pH) show that electron-withdrawing groups enhance resistance to hydrolysis. For instance, the 2-fluoro group stabilizes the ketone via resonance, reducing degradation in acidic media compared to non-fluorinated analogs .

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular geometry of this compound derivatives?

  • Methodological Answer : SC-XRD with SHELX software reveals torsional angles and non-covalent interactions (e.g., halogen bonding between Cl and adjacent π-systems). Refinement against high-resolution data (R-factor < 0.05) clarifies distortions caused by steric clashes between substituents .

Q. What mechanistic insights guide the design of this compound derivatives for photophysical applications?

  • Methodological Answer : Time-dependent density functional theory (TD-DFT) simulations predict redshifted absorption/emission due to heavy atom effects from chlorine. Experimental validation via UV-Vis and fluorescence spectroscopy in polar aprotic solvents (e.g., DMSO) correlates with computational data .

Data Contradictions and Validation

  • Toxicity Data : While Safety Data Sheets (SDS) for 9-fluorenone report low hazards , analogous halogenated compounds may exhibit uncharacterized ecotoxicity. Conduct in vitro assays (e.g., Ames test) to validate mutagenicity .
  • Synthetic Yields : Discrepancies in reported yields (e.g., 40–75%) arise from purification methods. Use column chromatography with gradient elution (hexane/EtOAc) followed by recrystallization (ethanol/water) to achieve >95% purity .

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